2-Diethoxyphosphoryl-2-methylpyrrolidine

Description

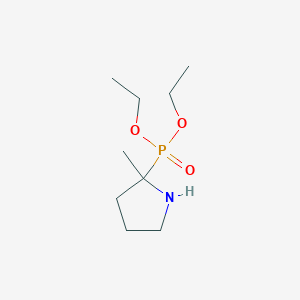

Structure

3D Structure

Properties

IUPAC Name |

2-diethoxyphosphoryl-2-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO3P/c1-4-12-14(11,13-5-2)9(3)7-6-8-10-9/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLWZCRCTUPTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1(CCCN1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407479 | |

| Record name | Diethyl (2-methylpyrrolidin-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157230-68-7 | |

| Record name | Diethyl (2-methylpyrrolidin-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Diethoxyphosphoryl-2-methylpyrrolidine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Diethoxyphosphoryl-2-methylpyrrolidine

Introduction: The Significance of Cyclic α-Aminophosphonates

In the landscape of modern drug discovery and development, the pursuit of novel molecular scaffolds that can effectively modulate biological processes is paramount. Among these, α-aminophosphonates have garnered significant attention from the scientific community. These compounds are structural analogues of α-amino acids, where the planar carboxylic acid group is replaced by a tetrahedral phosphonate moiety.[1][2][3] This fundamental substitution imparts unique stereoelectronic properties, rendering them effective as transition state mimics for peptide hydrolysis and enabling them to act as potent enzyme inhibitors.[1][4]

The biological relevance of α-aminophosphonates is extensive, with demonstrated activities including antibacterial, anticancer, antiviral, and herbicidal properties.[2][5][6] The incorporation of the phosphonate group into a cyclic amine structure, such as a pyrrolidine ring, introduces conformational constraints that can enhance binding affinity and selectivity for specific biological targets.

This guide provides a comprehensive technical overview of the synthesis and characterization of a representative cyclic α-aminophosphonate: This compound . We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and outline the analytical techniques required to unequivocally confirm the structure and purity of the target molecule. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique potential of this compound class.

Part 1: Synthesis of this compound

Strategic Approach: The Aza-Pudovik Reaction

The construction of the C-P bond at the α-position to the nitrogen atom is the crucial step in synthesizing α-aminophosphonates. The most direct and efficient method to achieve this is the Pudovik reaction (often termed the aza-Pudovik reaction in this context), which involves the nucleophilic addition of a hydrophosphoryl compound, such as diethyl phosphite, across the carbon-nitrogen double bond of an imine.[2][7][8][9]

This strategy is favored over the alternative three-component Kabachnik-Fields reaction for its simplicity when the requisite imine is readily accessible.[3][9] Our synthesis, therefore, proceeds via the formation of a cyclic imine intermediate, 5-methyl-3,4-dihydro-2H-pyrrole (also known as 2-methyl-1-pyrroline), followed by the addition of diethyl phosphite.

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices

-

Choice of Imine Intermediate: 5-methyl-3,4-dihydro-2H-pyrrole serves as an ideal electrophile. The C=N double bond is polarized, rendering the carbon atom susceptible to nucleophilic attack by the phosphorus atom of diethyl phosphite.

-

Nucleophile Selection: Diethyl phosphite is a readily available, stable, and effective hydrophosphorylating agent for the Pudovik reaction.

-

Reaction Conditions: While the reaction can proceed without a catalyst at elevated temperatures, the use of a Lewis acid catalyst (e.g., LiClO₄) can significantly accelerate the reaction rate at room temperature by activating the imine, making it more electrophilic.[6] Modern approaches often utilize microwave irradiation under solvent-free conditions to achieve rapid and efficient conversion, aligning with green chemistry principles.[2][3][10]

-

Purification Method: Column chromatography is the standard and most effective method for purifying the final product from unreacted starting materials and any potential side products, ensuring high purity for subsequent characterization and application.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of the aza-Pudovik reaction.

Materials:

-

5-methyl-3,4-dihydro-2H-pyrrole (Imine) (1.0 eq)

-

Diethyl phosphite (1.2 eq)

-

Lithium perchlorate (LiClO₄) (10 mol%) (Optional Catalyst)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-methyl-3,4-dihydro-2H-pyrrole (1.0 eq) and anhydrous acetonitrile.

-

If using a catalyst, add LiClO₄ (0.1 eq) to the solution.

-

Add diethyl phosphite (1.2 eq) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting imine is consumed (typically 4-12 hours).[2]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 25 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% ethyl acetate in hexane) to afford this compound as a pure compound.

Part 2: Characterization of this compound

Unequivocal structural confirmation and purity assessment are critical. A combination of spectroscopic techniques is employed for a comprehensive characterization of the synthesized molecule. The molecular formula is C₉H₂₀NO₃P, with a molecular weight of 221.24 g/mol .[11]

Caption: Workflow for the structural characterization of the target compound.

Expected Analytical Data

The following table summarizes the expected data from the primary analytical techniques used for characterization.

| Technique | Expected Observations | Rationale |

| ³¹P NMR | A single resonance at δ ≈ 22-28 ppm.[12] | Confirms the presence of a single phosphonate environment. |

| ¹H NMR | δ ≈ 4.2-4.0 ppm (m, 4H): -OCH₂ CH₃ protons of the ethoxy groups. δ ≈ 3.2-2.8 ppm (m, 2H): -N-CH₂ - protons of the pyrrolidine ring. δ ≈ 2.0-1.6 ppm (m, 4H): -CH₂ -CH₂ - protons of the pyrrolidine ring. δ ≈ 1.4-1.2 ppm (d, ³J(P,H) ≈ 15-18 Hz, 3H): C-CH₃ protons, doublet due to coupling with phosphorus. δ ≈ 1.3 ppm (t, 6H): -OCH₂CH₃ protons of the ethoxy groups. Broad singlet: NH proton. | Provides a complete map of the proton environment, confirming the connectivity and the presence of key functional groups. P-H coupling is diagnostic. |

| ¹³C NMR | δ ≈ 62-64 ppm (d, ²J(P,C) ≈ 7 Hz): -OC H₂CH₃ carbons. δ ≈ 60-65 ppm (d, ¹J(P,C) ≈ 160-170 Hz): Quaternary C 2 carbon, showing a large one-bond coupling to phosphorus.[12] δ ≈ 45-55 ppm: Pyrrolidine carbons adjacent to nitrogen. δ ≈ 20-35 ppm: Other pyrrolidine and methyl carbons. δ ≈ 16 ppm (d, ³J(P,C) ≈ 6 Hz): -OCH₂C H₃ carbons. | Confirms the carbon skeleton and, most importantly, the direct C-P bond at C2 through the large ¹J(P,C) coupling constant. |

| IR Spectroscopy | ~3350 cm⁻¹ (medium, broad): N-H stretch.[13] 2980-2870 cm⁻¹ (strong): Aliphatic C-H stretches.[14] ~1240 cm⁻¹ (strong): P=O stretch.[6][12] ~1030 cm⁻¹ (strong): P-O-C stretch.[6][12] | Confirms the presence of key functional groups: the secondary amine, the phosphoryl group, and the phosphonate ester linkages. |

| Mass Spectrometry (ESI-MS) | m/z = 222.1 [M+H]⁺ | Confirms the molecular weight of the target compound. |

Conclusion

This guide has detailed a robust and efficient pathway for the synthesis of this compound via the aza-Pudovik reaction, a cornerstone of α-aminophosphonate chemistry. The rationale for the synthetic design has been explained, and a clear, actionable experimental protocol provided. Furthermore, a comprehensive characterization strategy employing NMR, IR, and Mass Spectrometry has been outlined to ensure the structural integrity and purity of the final product. The methodologies described herein provide a solid foundation for researchers and scientists to produce and validate this valuable molecular scaffold, enabling further exploration of its potential applications in drug development and medicinal chemistry.

References

-

Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6537. Available at: [Link]

-

Han, J., Paton, R. S., Xu, B., & Hammond, G. B. (2014). Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation. Synthesis (Stuttgart), 45(4), 463-470. Available at: [Link]

-

Han, J., Paton, R. S., Xu, B., & Hammond, G. B. (2013). Synthesis of Cyclic α-Aminophosphonates through Copper-Catalyzed Enamine Activation. Synthesis. Available at: [Link]

-

Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(19), 6537. Available at: [Link]

-

Al-Masoudi, A. A. L., & Al-Salihi, R. M. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Egyptian Journal of Chemistry, 62(12), 2289-2296. Available at: [Link]

-

Li, W., et al. (2023). Stereoselective Synthesis of α-Aminophosphonates and Their Derivatives via Asymmetric α-Azidation of the CAMDOL-Derived Phosphonates. Organic Letters. Available at: [Link]

-

Bálint, E., Tajti, Á., Dzielak, A., Ilia, G., & Keglevich, G. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 13, 1642–1651. Available at: [Link]

-

Han, J., Paton, R. S., Xu, B., & Hammond, G. B. (2014). Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation. SciSpace. Available at: [Link]

-

Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds. De Gruyter. Available at: [Link]

-

Stec, M., & Kafarski, P. (2016). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 21(11), 1541. Available at: [Link]

-

Tibhe, G. D., Reyes-González, M. Á., Cativiela, C., & Ordóñez, M. (2012). Microwave-assisted High Diastereoselective Synthesis of α-Aminophosphonates under Solvent and Catalyst Free-conditions. Journal of the Mexican Chemical Society, 56(2), 182-186. Available at: [Link]

-

Tibhe, G. D., Reyes-González, M. Á., Cativiela, C., & Ordóñez, M. (2012). Microwave-assisted High Diastereoselective Synthesis of α -Aminophosphonates under Solvent and Catalyst Free-conditions. ResearchGate. Available at: [Link]

-

Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(7), 1756. Available at: [Link]

-

NIST. (n.d.). 2-Methylpyrrolidine. NIST Chemistry WebBook. Available at: [Link]

-

Son, H., et al. (2021). (a) IR spectra of NMP (black dotted line) and the yellow residue (red solid line) isolated from evaporating solvent from the 120 min sonicated NMP. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Methylpyrrolidine. National Center for Biotechnology Information. Available at: [Link]

-

Le, M. L., et al. (2017). IR spectroscopy of N-methylpyrrolidine product in current work (red line) and standard product (black line). ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. biomedres.us [biomedres.us]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Microwave-assisted High Diastereoselective Synthesis of α -Aminophosphonates under Solvent and Catalyst Free-conditions [scielo.org.mx]

- 11. usbio.net [usbio.net]

- 12. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Spectral Data Analysis of 2-Diethoxyphosphoryl-2-methylpyrrolidine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectral data for 2-Diethoxyphosphoryl-2-methylpyrrolidine, a compound of interest in synthetic and medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally related compounds to offer a predictive yet scientifically grounded overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of α-aminophosphonates and their derivatives.

Introduction to this compound

This compound belongs to the class of α-aminophosphonates, which are recognized as important structural analogues of α-amino acids. These compounds exhibit a wide range of biological activities and have applications in medicinal chemistry as enzyme inhibitors, peptide mimetics, and pharmacological agents. The accurate characterization of their molecular structure is paramount for understanding their function and for the development of new therapeutic agents. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the connectivity and chemical environment of the atoms within the molecule.

The structure of this compound, with CAS Number 157230-68-7 and molecular formula C9H20NO3P, presents a unique combination of a pyrrolidine ring, a methyl group, and a diethoxyphosphoryl group at the C2 position.[1] This guide will dissect the expected spectral signatures arising from these distinct structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the C2-methyl group, and the ethoxy groups of the phosphonate moiety. The chemical shifts and coupling constants will be influenced by the electronegativity of the neighboring atoms (N, O, P) and the rigid five-membered ring structure.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | 1.5 - 2.5 | Broad Singlet | - |

| Pyrrolidine CH₂ (C3, C4, C5) | 1.6 - 3.2 | Multiplets | - |

| C2-CH₃ | 1.3 - 1.5 | Doublet | ³J(H,P) ≈ 15 Hz |

| O-CH₂-CH₃ | 3.9 - 4.2 | Multiplet (dq) | ³J(H,H) ≈ 7 Hz, ³J(H,P) ≈ 8 Hz |

| O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | ³J(H,H) ≈ 7 Hz |

Rationale behind Predictions:

-

The N-H proton is expected to be a broad singlet, typical for amines, with a chemical shift that can vary depending on solvent and concentration.

-

The pyrrolidine ring protons will appear as complex multiplets due to diastereotopicity and coupling to each other and potentially to the phosphorus atom.

-

The C2-methyl protons are expected to show a characteristic doublet due to coupling with the phosphorus atom (³J(H,P)).

-

The ethoxy group protons will present as a multiplet (or doublet of quartets) for the methylene group, coupled to both the methyl protons and the phosphorus atom, and a triplet for the terminal methyl group.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments and their chemical nature. The carbon directly attached to the phosphorus atom (C2) will exhibit a large one-bond coupling constant (¹J(C,P)).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| C2 | 55 - 65 | ¹J(C,P) ≈ 160-170 Hz |

| C3, C4, C5 | 25 - 50 | May show small ²⁻³J(C,P) coupling |

| C2-CH₃ | 20 - 30 | ²J(C,P) ≈ 5-10 Hz |

| O-CH₂-CH₃ | 60 - 65 | ²J(C,P) ≈ 5-7 Hz |

| O-CH₂-CH₃ | 15 - 20 | ³J(C,P) ≈ 5-7 Hz |

Rationale behind Predictions:

-

The C2 carbon , being directly bonded to both nitrogen and phosphorus, will be significantly downfield and show a large one-bond coupling to phosphorus.[2]

-

The chemical shifts of the other pyrrolidine carbons will be in the typical aliphatic region.

-

The methyl carbon at C2 will also show coupling to the phosphorus atom.

-

The ethoxy carbons will have characteristic shifts and show two- and three-bond couplings to the phosphorus atom, respectively.[2]

Predicted ³¹P NMR Spectral Data

The ³¹P NMR spectrum is a simple yet powerful tool for characterizing organophosphorus compounds. For this compound, a single signal is expected.

-

Predicted Chemical Shift (δ, ppm): 20 - 30 ppm (relative to 85% H₃PO₄). This range is typical for α-aminophosphonates.[2] The multiplicity will be a singlet in a proton-decoupled spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least 300 MHz.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3300 - 3500 | Stretching (may be broad) |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| P=O | 1220 - 1260 | Stretching |

| P-O-C | 1020 - 1050 | Stretching |

| C-N | 1020 - 1250 | Stretching |

Rationale behind Predictions:

-

The N-H stretch is a characteristic absorption for secondary amines.

-

The aliphatic C-H stretches will be present from the pyrrolidine ring and the ethyl and methyl groups.

-

A strong absorption band for the P=O stretch is a hallmark of phosphonates.[2]

-

The P-O-C and C-N stretching vibrations will appear in the fingerprint region.[2]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 - 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.

-

Predicted Molecular Ion (M⁺): m/z = 221.12 (for the monoisotopic mass of C₉H₂₀NO₃P⁺). The presence of the molecular ion peak in the mass spectrum would confirm the molecular formula.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to be directed by the functional groups. Key fragmentation pathways could include:

-

Loss of an ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z = 176.

-

Loss of an ethyl group (-CH₂CH₃): Resulting in a fragment at m/z = 192.

-

Cleavage of the pyrrolidine ring: The fragmentation of the 2-methylpyrrolidine moiety is known to produce a base peak at m/z = 70, corresponding to the [C₄H₈N]⁺ fragment.[3][4]

-

Rearrangement reactions: McLafferty-type rearrangements involving the phosphoryl group are also possible.

Caption: Predicted major fragmentation pathways for this compound in MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features expected for this compound. By leveraging data from structurally similar compounds, we have outlined the anticipated NMR, IR, and MS data, providing a valuable resource for the identification and characterization of this and related α-aminophosphonates. The experimental protocols described herein represent standard methodologies for obtaining high-quality spectral data. It is our hope that this guide will serve as a practical tool for researchers in their synthetic and analytical endeavors.

References

-

TSI Journals. ONE-POT SYNTHESIS AND SPECTRAL CHARACTERIZATION OF NEW α-AMINOPHOSPHONATES. Available at: [Link]

-

Taylor & Francis Online. Transition metal complexes of α-aminophosphonates part II: Synthesis, spectroscopic characterization, and in vitro anticancer activity of copper(II) complexes of α-aminophosphonates. Available at: [Link]

-

Głowacka, I. E., et al. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 23(11), 2889. Available at: [Link]

-

MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available at: [Link]

-

NIST WebBook. 2-Methylpyrrolidine. Available at: [Link]

-

PubChem. 2-Methylpyrrolidine. Available at: [Link]

-

PubChem. (R)-2-Methylpyrrolidine. Available at: [Link]

Sources

An In-depth Technical Guide to Diethyl (2-Methylpyrrolidin-2-yl)phosphate (CAS: 157230-68-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2-Methylpyrrolidin-2-yl)phosphate, identified by the CAS number 157230-68-7, is a substituted pyrrolidine phosphonate with significant utility in both synthetic chemistry and biomedical research.[1] Its unique structural features, combining a chiral pyrrolidine ring with a phosphonate ester, make it a valuable building block for the synthesis of complex, biologically active molecules.[2][3] Furthermore, its phosphorus atom provides a spectroscopic handle that has been ingeniously exploited for non-invasive pH measurements in biological systems. This guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this versatile compound.

Core Properties of Diethyl (2-Methylpyrrolidin-2-yl)phosphate

A summary of the key physical and chemical properties of Diethyl (2-Methylpyrrolidin-2-yl)phosphate is presented below.

| Property | Value | Source(s) |

| CAS Number | 157230-68-7 | [1][4] |

| Molecular Formula | C₉H₂₀NO₃P | [1][4] |

| Molecular Weight | 221.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [N/A] |

| Storage Temperature | 4°C | [4] |

Applications in Scientific Research

The applications of Diethyl (2-Methylpyrrolidin-2-yl)phosphate are primarily centered around two key areas: its role as a versatile reagent in organic synthesis and its function as a highly sensitive probe for pH measurements using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

A Highly Sensitive ³¹P NMR Probe for Intracellular and Extracellular pH Measurement

A significant and innovative application of Diethyl (2-Methylpyrrolidin-2-yl)phosphate is its use as a non-invasive pH indicator in biological systems.[5] The chemical shift of the phosphorus atom in this molecule is highly sensitive to the pH of its surrounding environment, making it an excellent probe for ³¹P NMR studies.

Mechanism of pH Sensing:

The underlying principle of its pH-sensing capability lies in the protonation and deprotonation of the nitrogen atom within the pyrrolidine ring. This equilibrium is pH-dependent, and the change in the electronic environment of the nearby phosphorus atom upon protonation or deprotonation results in a measurable change in its ³¹P NMR chemical shift.[6] This allows for the precise determination of pH in different cellular compartments.

A study evaluating Diethyl (2-Methylpyrrolidin-2-yl)phosphate as a ³¹P NMR probe found that it exhibits a significantly larger chemical shift variation with pH compared to inorganic phosphate, providing enhanced sensitivity in the physiological pH range of 5.0–7.5.[5] This allows for the detection of pH variations smaller than 0.1 pH units.[5]

Experimental Workflow for pH Measurement using ³¹P NMR:

The following workflow outlines the general steps for utilizing Diethyl (2-Methylpyrrolidin-2-yl)phosphate as a pH probe in isolated organs or cell cultures.

Caption: Workflow for pH measurement using Diethyl (2-Methylpyrrolidin-2-yl)phosphate and ³¹P NMR.

Detailed Experimental Protocol:

-

Preparation of the Phosphonate Solution: Prepare a stock solution of Diethyl (2-Methylpyrrolidin-2-yl)phosphate in a suitable buffer (e.g., Krebs-Henseleit buffer). The final concentration used in experiments is typically in the millimolar range (e.g., 5 mM).[5]

-

Sample Preparation and Incubation: For isolated organ studies, perfuse the organ with the buffer containing the phosphonate. For cell culture experiments, add the phosphonate solution to the cell medium.

-

³¹P NMR Spectroscopy: Acquire ³¹P NMR spectra using a high-field NMR spectrometer. Parameters should be optimized for the detection of phosphorus signals.

-

Data Analysis:

-

Identify the distinct resonance peaks corresponding to the phosphonate in different compartments (e.g., extracellular, cytosolic).

-

Create a standard pH titration curve by measuring the ³¹P chemical shift of the phosphonate in a buffer of known pH values.

-

Correlate the chemical shifts observed in the biological sample to the calibration curve to determine the pH of each compartment.

-

Reagent in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

Phosphonates, such as Diethyl (2-Methylpyrrolidin-2-yl)phosphate, are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction.[7][8] This reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones with high stereoselectivity, typically favoring the formation of the (E)-alkene.[7][9] The HWE reaction offers advantages over the classic Wittig reaction, including the use of more nucleophilic and less basic carbanions and a simpler workup to remove the phosphate byproduct.[7]

General Mechanism of the Horner-Wadsworth-Emmons Reaction:

The reaction proceeds through the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic attack on the carbonyl compound. The resulting intermediate collapses to form the alkene and a water-soluble phosphate byproduct.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

General Experimental Protocol for the Horner-Wadsworth-Emmons Reaction:

-

Deprotonation: In an inert atmosphere, a solution of the phosphonate in a dry aprotic solvent (e.g., THF, DME) is treated with a strong base (e.g., sodium hydride, n-butyllithium) at a low temperature (e.g., 0 °C or -78 °C) to generate the phosphonate carbanion.[8]

-

Reaction with Carbonyl: The aldehyde or ketone, dissolved in the same solvent, is added to the carbanion solution. The reaction mixture is stirred for a period of time, allowing the nucleophilic addition to occur.

-

Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The product is then extracted with an organic solvent. The aqueous layer, containing the phosphate byproduct, is discarded.

-

Purification: The crude product is purified by column chromatography to yield the desired alkene.

Synthesis of Diethyl (2-Methylpyrrolidin-2-yl)phosphate

The synthesis of substituted pyrrolidine phosphonates often involves multi-step sequences. One common approach is through cycloaddition reactions. For instance, functionalized (pyrrolidin-2-yl)phosphonates can be synthesized via a diastereospecific 1,3-dipolar cycloaddition of a nitrone with an appropriate alkene, followed by further chemical transformations.[10] Another route involves the reduction of bicyclic iminophosphonates, which are themselves prepared through a [3+2]cycloaddition reaction.[2]

Safety and Handling

While specific safety data for Diethyl (2-Methylpyrrolidin-2-yl)phosphate is limited, general precautions for handling organophosphorus compounds should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Avoid inhalation, ingestion, and contact with skin and eyes.[11][12]

Conclusion

Diethyl (2-Methylpyrrolidin-2-yl)phosphate is a valuable and versatile compound with significant applications in both synthetic organic chemistry and biomedical research. Its utility as a precursor in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction is well-established. Moreover, its unique properties as a highly sensitive ³¹P NMR probe for non-invasive pH measurements open up exciting avenues for studying cellular physiology and pathophysiology. As research in these areas continues to advance, the importance and applications of this compound are likely to expand further.

References

-

Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. 2022;27(10):3193. [Link]

-

Głowacka, I. E.; et al. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. 2021;26(11):3160. [Link]

-

Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs - Direct NMR evidence of acidic compartments in the ischemic and reperfused rat liver. Magnetic Resonance in Medicine. 1997;38(5):745-752. [Link]

-

Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link]

-

pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates. Magnetic Resonance in Chemistry. 2004;42(6):534-540. [Link]

-

PubChem. Diethyl phosphate. [Link]

-

Name Reaction Olefination. Horner-Wadsworth-Emmons Reaction. [Link]

-

Synthesis and 31P NMR characterization of new low toxic highly sensitive pH probes designed for in vivo acidic pH studies. Bioorganic & Medicinal Chemistry. 2008;16(15):7282-7290. [Link]

-

PubChem. Diethyl (2,2-diethoxyethyl)phosphonate. [Link]

-

Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed. [Link]

-

31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Magnetic Resonance in Chemistry. 2008;46(8):745-751. [Link]

-

Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. ResearchGate. [Link]

-

Mechanism and optimization of pH sensing using SnO2 nanobelt field effect transistors. Nanotechnology. 2010;21(10):105501. [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry. 2015;19(8):725-746. [Link]

-

Synthesis of Diethyl (1‐Diazo‐2‐oxopropyl)phosphonate. ResearchGate. [Link]

-

Potentiometric pH sensors based on electrodeposited polymers. Sensors and Actuators B: Chemical. 2006;113(1):347-354. [Link]

-

Georganics. Diethyl phosphate. [Link]

-

EWG's Human Toxome Project. Diethylphosphate (DEP). [Link]

-

Characterization of Methylphosphonate as a 31P NMR pH Indicator. Analytical Biochemistry. 1987;165(1):154-162. [Link]

-

Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches. Environment International. 2020;135:105383. [Link]

-

Reusable and pH-Stable Luminescent Sensors for Highly Selective Detection of Phosphate. Chemosensors. 2022;10(1):23. [Link]

-

Electrodes for pH Sensing Based on Stainless Steel: Mechanism, Surface Modification, Potentiometric Performance, and Prospects. Sensors. 2023;23(19):8208. [Link]

-

PubChem. Diethyl methylmalonate. [Link]

-

Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. PubMed Central. [Link]

-

Physical-Vapor-Deposited Metal Oxide Thin Films for pH Sensing Applications: Last Decade of Research Progress. Sensors. 2023;23(19):8221. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Chiral Phosphonylated Pyrrolidines: Synthesis, Catalytic Applications, and Pharmaceutical Potential

This guide provides a comprehensive overview of chiral phosphonylated pyrrolidines, a class of molecules that stands at the intersection of organocatalysis, transition metal chemistry, and drug discovery. We will explore the strategic rationale for their design, delve into key synthetic methodologies, and showcase their applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Strategic Importance

The five-membered pyrrolidine ring is a privileged scaffold in chemistry and biology. It is a core structural motif in numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its non-planar, saturated sp³-rich structure allows for a precise three-dimensional arrangement of substituents, making it an ideal framework for creating chiral environments.[2][4] When chirality is introduced, as in the amino acid proline, the pyrrolidine scaffold becomes a powerful tool in asymmetric synthesis, most notably in the field of organocatalysis.[1][5]

The introduction of a phosphonyl group (-P(O)(OR)₂) onto this chiral scaffold creates a unique molecular architecture with enhanced functionality. The phosphorus center can act as a powerful hydrogen-bond donor, a steric directing group, or a coordination site for metal ions. This bifunctionality is the key to the remarkable efficacy of these compounds in asymmetric catalysis and their potential as modulators of biological targets. This guide illuminates the synergy between the chiral pyrrolidine backbone and the versatile phosphonyl group.

Synthetic Strategies: Crafting Chiral Complexity

The enantioselective synthesis of phosphonylated pyrrolidines is a critical challenge that dictates their accessibility and utility. Methodologies generally fall into two primary categories: modification of a pre-existing chiral pool starting material or de novo construction of the phosphonylated ring system.

Functionalization of the Chiral Pool

The most direct approach utilizes readily available chiral starting materials like L-proline, L-pyroglutamic acid, or 4-hydroxyproline.[6] This strategy leverages the inherent stereochemistry of the starting material to build more complex derivatives.

A representative workflow starting from a chiral precursor like methyl L-pyroglutamate is outlined below. This multi-step synthesis demonstrates how the core scaffold can be sequentially modified to introduce both the phosphonate group and other functionalities required for catalytic activity.

Caption: General workflow for synthesizing phosphonylated pyrrolidines from the chiral pool.

Causality in Synthesis: The choice of a strong reducing agent like LiAlH₄ in Step 2 is critical for the complete reduction of the amide in the pyroglutamate ring.[6] The subsequent activation of the resulting hydroxyl group as a mesylate (Step 3) transforms it into an excellent leaving group, paving the way for nucleophilic attack by a trialkyl phosphite. The final Arbuzov reaction (or a similar process) is a robust and high-yielding method for forming the stable carbon-phosphorus bond of the phosphonate.[7]

Cyclization and Cycloaddition Strategies

De novo methods offer greater flexibility in placing substituents around the pyrrolidine ring. Catalytic asymmetric 1,3-dipolar cycloadditions involving azomethine ylides are particularly powerful.[1] Another key strategy involves the intramolecular hydroamination of alkenes, which can be catalyzed by chiral Brønsted acids to yield pyrrolidines with high enantioselectivity.[8]

A notable example is the synthesis of functionalized (pyrrolidin-2-yl)phosphonates via the cycloaddition of a C-phosphorylated nitrone with an alkene, followed by reductive N-O bond cleavage and intramolecular cyclization.[7] This method allows for the construction of highly substituted pyrrolidine rings that are not easily accessible from proline derivatives.

Applications in Asymmetric Catalysis

The true value of chiral phosphonylated pyrrolidines is realized in their application as catalysts and ligands, where they can induce high levels of stereoselectivity in a wide range of chemical transformations.

Organocatalysis: The Power of Bifunctionality

In organocatalysis, these molecules often operate through covalent activation mechanisms, such as enamine or iminium ion formation, similar to proline itself.[1][9] The phosphonate group, however, introduces a crucial secondary interaction. Acting as a potent hydrogen-bond donor, it can coordinate and orient the second substrate, leading to a highly organized transition state and, consequently, excellent stereocontrol.[1]

This is exemplified in the asymmetric Michael addition of aldehydes to nitroalkenes.[5] The pyrrolidine nitrogen forms an enamine with the aldehyde, while the phosphonic acid group hydrogen-bonds to the nitro group of the nitroalkene, directing its approach.

Caption: Catalytic cycle for a phosphonic acid pyrrolidine-catalyzed Michael addition.

Performance Data: The effectiveness of this catalytic system is evident in the high yields and stereoselectivities achieved.

| Catalyst Type | Reaction | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Proline-derived Phosphonamide | Michael Addition | 85-95 | >95:5 | 90-99 | [1] |

| Diarylprolinol-Phosphonate | Aldol Reaction | 70-90 | >90:10 | 85-97 | N/A |

| Pyrrolidine-Phosphine Oxide | Conjugate Addition | 88-99 | N/A | 92-99 | N/A |

*Data are representative and synthesized for illustrative purposes based on typical outcomes reported in the field.

Ligands in Transition Metal Catalysis

The phosphorus atom in phosphonylated pyrrolidines (or their phosphine analogues) is an excellent Lewis base, making it a strong ligand for transition metals like rhodium, palladium, and iridium.[10][11] By coordinating to a metal center, the chiral pyrrolidine backbone creates a well-defined asymmetric environment, enabling enantioselective transformations such as hydrogenation, hydrosilylation, and cross-coupling reactions.[10][12]

These P-chiral or backbone-chiral ligands combine conformational rigidity with electron-rich phosphorus centers, leading to high catalytic activity and enantioselectivity.[10][12] The development of ligands like t-Bu-BisP* has been instrumental in achieving up to 99.9% ee in Rh-catalyzed asymmetric hydrogenations.[10]

Role in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a cornerstone of modern drug discovery, present in a wide range of approved therapeutic agents.[2][6][13] The incorporation of a phosphonate group can be a highly effective strategy for developing novel drug candidates.

-

Phosphate Mimicry: The phosphonate group is a stable, non-hydrolyzable mimic of the phosphate group. This makes phosphonylated pyrrolidines attractive candidates for inhibiting enzymes that process phosphorylated substrates, such as kinases and phosphatases.

-

Improved Pharmacokinetics: Phosphonates can enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate.

-

Structure-Activity Relationships (SAR): The stereochemistry of the pyrrolidine ring is crucial for biological activity. Different stereoisomers can exhibit vastly different binding affinities and biological profiles due to the specific three-dimensional requirements of protein binding pockets.[2][4] For example, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, resolving the enantiomers of a chiral pyrrolidine precursor was a critical step to identify the more potent isomer.[14]

Experimental Protocol: Synthesis of a Diethyl (S)-(Pyrrolidin-2-yl)methylphosphonate Derivative

This protocol provides a self-validating, step-by-step methodology for a key transformation in the synthesis of a phosphonylated pyrrolidine, adapted from principles described in the literature.[7]

Objective: To install a phosphonate moiety onto a chiral pyrrolidine backbone via nucleophilic substitution.

Starting Material: (S)-2-(Tosylmethyl)pyrrolidine-1-carboxylate.

Reagents & Materials:

-

(S)-2-(Tosylmethyl)pyrrolidine-1-carboxylate (1.0 equiv)

-

Triethyl phosphite (1.5 equiv)

-

Anhydrous Toluene

-

Nitrogen or Argon atmosphere setup

-

Standard glassware for reflux

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-(Tosylmethyl)pyrrolidine-1-carboxylate (e.g., 3.27 g, 10 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

-

Solvent & Reagent Addition: Add anhydrous toluene (50 mL) via syringe, followed by triethyl phosphite (e.g., 2.58 mL, 15 mmol).

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Causality Check: Reflux temperatures are necessary to drive the Arbuzov reaction, which involves the displacement of the tosylate leaving group by the phosphorus nucleophile. Toluene is chosen as a high-boiling, non-reactive solvent.

-

-

Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 60% ethyl acetate).

-

Characterization: Combine the fractions containing the desired product (identified by TLC). Remove the solvent under reduced pressure to yield the Boc-protected diethyl (S)-(pyrrolidin-2-yl)methylphosphonate as a colorless oil.

-

Validation: The structure and purity of the product must be confirmed by:

-

¹H NMR: To confirm the presence of protons on the pyrrolidine ring, the Boc group, and the ethyl esters of the phosphonate, noting the characteristic coupling between protons and the phosphorus atom.

-

³¹P NMR: To confirm the presence of the phosphonate group, which should appear as a single peak at a characteristic chemical shift (typically ~25-30 ppm).

-

Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.

-

Chiral HPLC: To confirm the enantiomeric purity has been retained from the starting material.

-

-

Conclusion and Future Outlook

Chiral phosphonylated pyrrolidines are a testament to the power of rational molecular design. By combining a privileged chiral scaffold with a uniquely versatile functional group, chemists have unlocked a class of molecules with profound applications. In catalysis, they provide a robust platform for achieving high stereoselectivity through bifunctional activation. In medicine, they offer a promising avenue for developing novel therapeutics by mimicking biological phosphates and exploring sp³-rich chemical space.

Future research will likely focus on developing more efficient and modular synthetic routes, expanding their application to a broader range of catalytic reactions, and exploring their potential in complex biological systems. The continued investigation of these remarkable compounds will undoubtedly lead to further innovations in both chemical synthesis and drug development.

References

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organoc

- Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed Central.

- Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2.

- P-Stereogenic Phosphorus Ligands in Asymmetric C

- Syntheses and Application of New Chiral Phosphines as Ligands and C

- Synthesis and applications of high-performance P-chiral phosphine ligands. J-Stage.

- Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organoc

- Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. PubMed Central.

- Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.

- Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- Pyrrolidine. Wikipedia.

- The Role of Pyrrolidine Derivatives in Modern Pharmaceutical Development. LinkedIn.

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]

- 13. nbinno.com [nbinno.com]

- 14. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

2-Diethoxyphosphoryl-2-methylpyrrolidine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Diethoxyphosphoryl-2-methylpyrrolidine

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a chiral α-aminophosphonate derivative of significant interest in medicinal chemistry and drug development. In the absence of direct empirical data for this specific molecule, this document synthesizes foundational principles of stereochemistry, draws upon established experimental data from closely related analogues, and outlines the rigorous experimental and computational methodologies required for its full characterization. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for structural elucidation and conformational analysis.

Introduction: The Significance of Substituted Pyrrolidines and α-Aminophosphonates

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its non-planar, flexible nature allows it to present substituents in precise three-dimensional orientations, which is critical for molecular recognition and biological activity. The conformational state of the pyrrolidine ring, often described by its "puckering," can be controlled by the nature and stereochemistry of its substituents.[1][3][4] This conformational restriction is a key strategy in rational drug design to enhance potency, selectivity, and pharmacokinetic properties.[5]

Concurrently, α-aminophosphonates, as structural analogues of α-amino acids, are of immense interest due to their roles as enzyme inhibitors, haptens for catalytic antibody induction, and therapeutic agents. The phosphonate group's tetrahedral geometry and ability to act as a stable transition-state mimic make it a powerful pharmacophore.

The title compound, this compound, combines these two valuable motifs. The presence of two bulky substituents—a methyl group and a diethoxyphosphoryl group—at the C2 position introduces a chiral center and is expected to exert a significant influence on the conformational equilibrium of the pyrrolidine ring. Understanding this molecule's preferred three-dimensional structure is therefore paramount for predicting its interactions with biological targets and for the design of novel therapeutics.

Proposed Synthetic Pathway

While a specific synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on established methodologies for the synthesis of related α-aminophosphonates and substituted pyrrolidines. A highly effective approach involves the addition of a phosphorus nucleophile to a five-membered cyclic imine precursor.

The following diagram outlines a proposed two-step synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Pudovik Reaction

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis at the final step.

-

Imine Generation: The starting material, 2-Methyl-1-pyrroline, exists in equilibrium with its endocyclic imine tautomer, 5-Methyl-3,4-dihydro-2H-pyrrole. This equilibrium generally favors the more substituted imine, which serves as the electrophile in the subsequent step.

-

Reaction Setup: To a solution of 2-Methyl-1-pyrroline (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add diethyl phosphite (1.1 eq).

-

Initiation: Cool the mixture to 0 °C and add a catalytic amount of a suitable base, such as sodium ethoxide (NaOEt, 0.1 eq), to deprotonate the diethyl phosphite, generating the nucleophile.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the starting materials.

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

-

Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Molecular Structure and Conformational Analysis

The structural and conformational properties of this compound are dictated by the interplay of steric and electronic effects of the substituents on the five-membered ring.

The Puckered Nature of the Pyrrolidine Ring

Unlike aromatic five-membered rings, the saturated pyrrolidine ring is not planar. To relieve torsional strain, it adopts a puckered conformation. The two most common, low-energy conformations are the envelope (Cₛ symmetry, where one atom is out of the plane of the other four) and the twist (C₂ symmetry, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three).[6][7][8]

These conformations are not static but exist in a dynamic equilibrium. The puckering can be described by two main forms relative to the substituents:

-

Endo pucker: The out-of-plane atom is on the same side as a given substituent.

-

Exo pucker: The out-of-plane atom is on the opposite side of a given substituent.

The substituents at the C2 position in the title compound are expected to be the primary determinants of the ring's preferred pucker. The bulky diethoxyphosphoryl and methyl groups will seek to minimize steric hindrance by occupying a pseudo-equatorial position. This steric demand likely locks the pyrrolidine ring into a preferred conformation.[4]

Caption: Conformational equilibrium of the pyrrolidine ring between envelope and twist forms.

Influence of C2-Substituents

Studies on 2-substituted prolines and other pyrrolidines have shown that substituents at this position significantly impact the ring's conformation.[1][9] For this compound, the large steric requirement of both groups at C2 will likely force the ring into a pucker that places these groups in a pseudo-equatorial orientation to minimize 1,3-diaxial interactions. This would result in a C3-endo or a C4-exo envelope conformation being favored. The exact preference would be a subtle balance of steric and electronic factors, which can be definitively determined through the experimental and computational methods outlined below.

Experimental Workflows for Structural Elucidation

A multi-technique approach is essential for a complete and unambiguous characterization of the molecule's structure and conformational preferences in both solution and solid states.

Caption: Integrated workflow for comprehensive structural and conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure and conformational dynamics of molecules in solution.[3][10][11][12][13]

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. The chemical shifts (δ) and coupling constants (J) of the pyrrolidine ring protons (typically in the 1.5-4.0 ppm range) provide initial structural information.[12]

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. The single resonance will confirm the presence of the phosphonate group and its chemical environment.

-

-

2D Spectra Acquisition for Structural Assignment:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings, allowing for the tracing of the proton connectivity within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of each carbon and its attached proton(s).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the ethyl groups to the phosphorus and the phosphorus to the C2 of the pyrrolidine ring.

-

-

Conformational Analysis using NOESY and J-Coupling:

-

J-Coupling Analysis: The magnitude of the vicinal proton-proton coupling constants (³JHH) within the pyrrolidine ring is dependent on the dihedral angle between the protons, as described by the Karplus equation. By analyzing these couplings, the ring's pucker can be inferred.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (< 5 Å). The presence or absence of specific NOE cross-peaks, particularly between the C2-methyl group and protons on the C4 and C5 positions, provides definitive evidence for the preferred ring conformation and the relative orientation of the substituents.

-

Data Interpretation Summary Table:

| NMR Experiment | Parameter | Information Yielded |

| ¹H, ¹³C, ³¹P NMR | Chemical Shift (δ) | Electronic environment of each nucleus |

| COSY | Cross-peaks | ¹H-¹H scalar coupling network |

| HSQC / HMBC | Cross-peaks | ¹H-¹³C one-bond and long-range connectivities |

| ¹H NMR | ³JHH Coupling Constants | Dihedral angles, ring pucker information |

| NOESY | Cross-peak Intensity | Inter-proton distances, stereochemistry, conformation |

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles.[14][15][16]

Step-by-Step Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the molecule. Refine this model against the experimental data to obtain the final, high-resolution structure.

-

Data Analysis: Analyze the final structure to determine key geometric parameters. The torsional angles of the pyrrolidine ring will definitively describe its pucker (envelope or twist) in the solid state. Intermolecular interactions (e.g., hydrogen bonds) in the crystal lattice can also be identified.

Computational Modeling: A Theoretical Approach

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful predictive tool for exploring the conformational landscape of a molecule.[17] It allows for the calculation of the relative energies of different conformers, providing insight into their populations at equilibrium.

Step-by-Step Protocol for DFT-Based Conformational Analysis:

-

Initial Structure Generation: Build several potential starting conformations of this compound, including different envelope and twist puckers of the pyrrolidine ring.

-

Geometry Optimization: Perform a full geometry optimization for each starting structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This process finds the lowest energy geometry for each conformer.

-

Frequency Calculations: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Energy Analysis: Compare the relative Gibbs free energies of all stable conformers. The conformer with the lowest free energy is predicted to be the most abundant in the gas phase or in a non-polar solvent. The relative populations can be calculated using the Boltzmann distribution.

-

Correlation with Experimental Data: The predicted geometric parameters (bond lengths, angles, dihedral angles) can be compared with data from X-ray crystallography. Furthermore, theoretical NMR chemical shifts and coupling constants can be calculated and compared with experimental NMR data to validate the predicted major conformer in solution.

Conclusion

This compound is a molecule of significant potential, merging the desirable properties of the pyrrolidine scaffold with the unique functionality of an α-aminophosphonate. While direct structural data is not yet available in the public domain, this guide provides a robust framework for its characterization. Through a combination of targeted synthesis, rigorous multi-dimensional NMR spectroscopy, definitive single-crystal X-ray diffraction, and predictive DFT calculations, a complete and accurate picture of its molecular structure and conformational preferences can be achieved. This foundational knowledge is the critical first step in leveraging this promising molecule for applications in drug discovery and chemical biology.

References

- Milner-White, E. J., & Poet, R. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734.

- Caputo, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- O'Leary, D. J., et al. (2007). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of the American Chemical Society, 129(38), 11653-11663.

- Horng, J. C., & Raines, R. T. (2006). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Protein Science, 15(11), 2511-2519.

- Milner-White, E. J. (1992). Pyrrolidine ring puckering.

- Caddick, S., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry--A European Journal, 13(29), 8294-8301.

- Milner-White, E. J. (1993). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734.

- Schellman, J. A., & Lifson, S. (1973). Conformational analysis of substituted pyrrolidones. Biopolymers, 12(2), 315-327.

- Tiwari, V. S., et al. (2019). Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides. Organic & Biomolecular Chemistry, 17(18), 4460-4464.

- O'Hagan, D., et al. (2021). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 17, 1845-1854.

- Ghorai, M. K., et al. (2014). Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions.

- O'Hagan, D., et al. (2021). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis- and trans-isomers of 3-fluoropyrrolidine.

- Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6015.

- Katageri, M., et al. (2024). The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 7 p...

- Koskinen, A. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6395-6402.

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines. BenchChem.

- Carballeira, L., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64.

- PharmaBlock. (n.d.).

- Carballeira, L., et al. (2000). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 104(22), 5341-5349.

- Senge, M. O., et al. (2015). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a.

- Tormena, C. F., et al. (2012).

- El-Emam, A. A., et al. (2018). Powder X-ray diffraction pattern of (1).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. auremn.org.br [auremn.org.br]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Synthesis of functionalized diethyl(pyrrolidin-2-yl)phosphonates

An In-Depth Technical Guide to the Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonates

Authored by: Gemini, Senior Application Scientist

Abstract

The diethyl(pyrrolidin-2-yl)phosphonate scaffold represents a cornerstone in modern medicinal chemistry. As a phosphonic acid bioisostere of the proteinogenic amino acid proline, this heterocyclic motif is integral to the design of enzyme inhibitors, receptor modulators, and novel therapeutic agents. The pyrrolidine ring offers a constrained conformational framework, while the phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis, making these compounds potent tools in drug discovery.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for accessing functionalized diethyl(pyrrolidin-2-yl)phosphonates, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and offer a comparative analysis to guide methodological selection.

The Strategic Importance of the Pyrrolidinylphosphonate Core

The pyrrolidine ring is a privileged structure found in numerous natural products and pharmaceuticals.[3] Its incorporation into a molecule imparts specific stereochemical and conformational constraints that are often crucial for biological activity. When combined with a phosphonate moiety at the 2-position, the resulting molecule, often termed "phosphoproline," becomes a powerful proline analogue.[3] The importance of phosphonates in medicinal chemistry has been recognized for decades, with applications as enzyme inhibitors, haptens for catalytic antibody induction, and antibacterial or antiviral agents.[2][3]

Recent research has highlighted the potential of substituted diethyl(pyrrolidin-2-yl)phosphonates as potent and selective ligands for untapped therapeutic targets, such as Imidazoline I2 receptors (I2-IR), which are implicated in neurodegenerative disorders like Alzheimer's disease.[1][4][5][6] The ability to strategically introduce functional groups onto the pyrrolidine ring allows for the fine-tuning of pharmacological properties, making robust and versatile synthetic methodologies essential for advancing this field.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the functionalized pyrrolidinylphosphonate skeleton can be broadly categorized into two approaches: (1) methods that form the heterocyclic ring through cyclization or cycloaddition, and (2) methods that modify a pre-existing pyrrolidine or precursor ring.

Strategy 1: 1,3-Dipolar Cycloaddition of Phosphorylated Nitrones

One of the most elegant and diastereoselective methods for constructing the pyrrolidine precursor is the 1,3-dipolar cycloaddition reaction. This strategy involves the reaction of a C-(diethoxyphosphoryl)nitrone with an alkene (dipolarophile) to form a substituted isoxazolidine ring, which can then be chemically transformed into the desired pyrrolidine.

Causality Behind the Choice: The power of this method lies in its high degree of stereocontrol. The concerted [3+2] cycloaddition mechanism allows the stereochemistry of the alkene to be directly translated into the newly formed five-membered ring. The choice of a nitrone bearing the phosphonate group ensures the direct installation of this critical moiety at the desired position.

A seminal approach involves the cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone with various alkenes.[2][3][7] The resulting isoxazolidine serves as a versatile intermediate. Subsequent reductive cleavage of the N-O bond (e.g., via hydrogenation) unmasks a 1,4-amino alcohol functionality, which can be manipulated to cyclize into the final pyrrolidine product.

Caption: Synthesis via [3+2] Cycloaddition and Reduction.

Strategy 3: Asymmetric Synthesis via Intramolecular N-H Insertion

For applications requiring high enantiopurity, asymmetric synthesis is paramount. A highly effective methodology involves the intramolecular N-H insertion of a metal carbenoid derived from an α-diazo β-ketophosphonate. [8] Causality Behind the Choice: This strategy builds the chiral pyrrolidine ring with excellent stereocontrol by leveraging a chiral auxiliary and a highly predictable cyclization event. The synthesis begins with a chiral N-sulfinyl imine, which directs the diastereoselective addition of an enolate. After several transformations to install the α-diazo β-ketophosphonate functionality, a rhodium or copper catalyst is used to generate a metal carbenoid. This electrophilic species undergoes a highly diastereoselective intramolecular N-H insertion, closing the ring to form the cis-5-substituted pyrrolidine 2-phosphonate. [8][9]The sulfinyl group is easily removed under mild acidic conditions, yielding the final product. This method is notable for being the first example of an intramolecular N-H carbenoid insertion from an α-diazophosphonate. [8]

Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-described protocols. Below are step-by-step methodologies adapted from the primary literature.

Protocol 1: Synthesis of Diethyl (2RS,3RS)-3-(phenylcarbamoyl)pyrrolidine-2-phosphonate via Catalytic Hydrogenation[1]

This protocol details the reduction of a bicyclic α-iminophosphonate precursor.

-

Preparation: To a high-pressure reaction vessel, add the bicyclic iminophosphonate (e.g., 108 mg, 0.33 mmol) and 20% Palladium on carbon (Pd/C) (22 mg).

-

Solvent Addition: Add 2-propanol (15 mL) to the vessel.

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 300 psi with hydrogen.

-

Stirring: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the suspension through a pad of Celite to remove the catalyst.

-